2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole
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Overview
Description
2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]benzothiazole core with a 4-ethylphenyl and a 7-methyl substituent. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-ethylbenzaldehyde in the presence of a catalyst such as iodine or ammonium chloride in a solvent like methanol or dioxane . The reaction mixture is then heated to promote cyclization, forming the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used . For example, the use of Fe3O4@DOP-Amide/Imid-CuCl2 nanocomposite as a catalyst in the presence of potassium acetate in a choline chloride-urea solvent system has been reported to be an efficient and eco-friendly method for synthesizing benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazo[2,1-b]benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.
Scientific Research Applications
2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-(4-Hydroxyphenyl)benzothiazole: Exhibits similar biological activities but with different potency and selectivity.
2-(4-Methoxyphenyl)benzothiazole: Used in medicinal chemistry for its diverse pharmacological effects.
Uniqueness
2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-ethylphenyl and 7-methyl groups may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-3-13-5-7-14(8-6-13)15-11-20-16-9-4-12(2)10-17(16)21-18(20)19-15/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGHFCVOGYDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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